1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic lactam derivative featuring a fused cyclopropane ring system. Its structure includes a 4-methoxyphenyl substituent at position 1 and a ketone group at positions 2 and 4 of the azabicyclo[3.1.0]hexane scaffold. This compound has been explored in medicinal chemistry due to its structural similarity to aminoglutethimide (AG), a known aromatase inhibitor . Key synthetic routes involve photochemical decomposition of CHF2-substituted precursors or gold-catalyzed oxidative cyclization of ynamides .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-8-4-2-7(3-5-8)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZVNREIPIDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507962 | |
| Record name | 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-35-6 | |
| Record name | 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization via 1,3-Dipolar Cycloaddition
A reliable method involves 1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles to form the 3-azabicyclo[3.1.0]hexane skeleton. Solvent choice and temperature critically affect yields:
| Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|
| 1,4-Dioxane | 65 | 67 | Aprotic solvent, good yield |
| Acetonitrile | 65 | 70 | Aprotic solvent, optimal yield |
| Dimethylformamide | 65 | 61 | Aprotic solvent, moderate yield |
| Methanol | 65 | 0 | Alcohol solvent, unsuitable |
| Ethanol | 65 | 0 | Alcohol solvent, unsuitable |
This method is favored for its regio- and stereoselectivity in forming the bicyclic core.
Reaction of Arylacetonitriles with Epichlorohydrin
According to patent WO2006096810A2, a method to prepare 1-aryl-3-azabicyclo[3.1.0]hexanes involves reacting arylacetonitriles (such as 4-methoxyphenylacetonitrile) with chiral epichlorohydrin derivatives. The process includes:
- Nucleophilic attack of the arylacetonitrile on epichlorohydrin.
- Cyclization to form the azabicyclo[3.1.0]hexane ring.
- Subsequent functional group transformations to install the dione moiety.
This method allows for enantioselective synthesis of the bicyclic compound and can be adapted to various substituents on the aryl ring.
Coupling and Oxidation Steps
The installation of the 2,4-dione functionality is often achieved by oxidation of precursor bicyclic amines or by coupling reactions with acylating agents. For example:
- Selective oxidation using ammonium cerium(IV) nitrate (CAN) in acetonitrile-water mixtures can convert protected amines to imides or diones with high selectivity and yield.
- Coupling reactions using carbodiimide reagents (e.g., EDC, HATU) in the presence of bases (e.g., N-methylmorpholine, DIEA) facilitate the formation of amide or imide bonds necessary for the dione structure.
Industrial and Optimized Conditions
Industrial synthesis optimizes solvent, temperature, and catalyst choice to maximize yield and purity. For example, the use of aprotic solvents like DMF or acetonitrile at controlled temperatures (around 25–65 °C) and the addition of catalysts or coupling agents improve reaction efficiency and product isolation.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Azabicyclo[3.1.0]hexane core formation | 1,3-Dipolar cycloaddition | Azomethine ylides, aprotic solvents (ACN, DMF) | 61–70 | Sensitive to solvent polarity |
| Arylacetonitrile + Epichlorohydrin | Nucleophilic substitution + cyclization | 4-Methoxyphenylacetonitrile, chiral epichlorohydrin | Not specified | Enables enantioselective synthesis |
| Installation of 2,4-dione | Oxidation / Coupling | CAN oxidation, EDC/HATU coupling agents | Up to 99 (oxidation) | Selective oxidation with controlled water content |
| Purification | Column chromatography, recrystallization | Silica gel, ethyl acetate-hexane mixtures | - | Essential for high purity |
Research Findings and Notes
- The bicyclic aziridine ring is labile; thus, synthetic routes often delay its formation until late stages to avoid decomposition.
- Aprotic solvents favor cycloaddition reactions, while protic solvents like alcohols are detrimental due to incompatibility with reactive intermediates.
- Selective oxidation using CAN requires careful control of water content and temperature to avoid over-oxidation and side products.
- Coupling reactions using carbodiimide chemistry are effective for installing the dione moiety and can be performed under mild conditions with good yields.
- Enantioselective synthesis is achievable by using chiral epichlorohydrin derivatives, allowing access to optically active forms of the compound.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may inhibit certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Key Features:
- Molecular Formula: C₁₃H₁₃NO₃
- Structural Motif : Rigid bicyclic core with a methoxy-substituted aromatic ring.
- Pharmacological Interest: Potential applications in endocrine therapy and enzyme inhibition .
Comparison with Structurally Similar Compounds
Aminoglutethimide (AG) and Derivatives
AG ([3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione]) is a clinically used aromatase inhibitor. Derivatives of AG with azabicyclo[3.1.0]hexane-2,4-dione scaffolds exhibit enhanced potency and selectivity:
- 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a): Ki (Aromatase): 1.2 µM (vs. AG: 1.8 µM) . Selectivity: Non-inhibitory toward cholesterol side-chain cleavage (CSCC) enzymes, unlike AG .
- Butyl- and Pentyl-Substituted Analogues (9e, 9f) :
Cyclohexyl Derivatives
- 3-Cyclohexylmethyl Derivative (1h): Enantioselectivity: 1R-(+)-enantiomer shows 140-fold higher aromatase inhibition than AG . Therapeutic Potential: Proposed for hormone-dependent tumors (e.g., breast cancer) .
Dichlorophenyl Derivatives (Fungicidal Agents)
Triple Reuptake Inhibitors
Comparison Table
Key Research Findings
- Enhanced Potency : Substitution at position 3 (e.g., cyclohexyl, butyl) in azabicyclo[3.1.0]hexane derivatives significantly improves aromatase inhibition compared to AG .
- Selectivity : Azabicyclo[3.1.0]hexane derivatives avoid off-target effects on CSCC enzymes, a limitation of AG .
- Structural Flexibility : The bicyclic core accommodates diverse substituents, enabling applications in oncology, agriculture, and neurology .
Biological Activity
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, a bicyclic compound with a unique azabicyclo structure, has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C₁₂H₁₁NO₃, with a molecular weight of approximately 217.224 g/mol. The presence of a methoxy group on the phenyl ring contributes to its chemical properties and potential interactions within biological systems .
Enzyme Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on specific enzymes relevant to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : A key enzyme implicated in Alzheimer's disease, AChE hydrolyzes the neurotransmitter acetylcholine. Research indicates that this compound exhibits moderate inhibitory activity against AChE, suggesting potential therapeutic applications in enhancing cholinergic neurotransmission.
Table 1: Inhibitory Activity Against AChE
| Compound | Inhibition (%) | Reference |
|---|---|---|
| This compound | Moderate | |
| Standard AChE Inhibitor (Donepezil) | High | Comparative Study |
The mechanism of action for this compound involves its interaction with specific molecular targets within the body. Its ability to inhibit enzymes like AChE suggests that it may modulate various biochemical pathways that are critical for maintaining cognitive functions and managing neurodegenerative conditions .
Potential Applications
Given its biological activity, this compound may have several applications:
- Neuroprotective Agent : Due to its AChE inhibitory properties, it could be developed as a neuroprotective agent for Alzheimer's disease.
- Research Tool : It can serve as a valuable tool in biochemical research to study enzyme interactions and mechanisms of action related to neurodegeneration.
Q & A
What synthetic strategies are effective for constructing the 3-azabicyclo[3.1.0]hexane-2,4-dione core?
Basic
The bicyclic core can be synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates using copper-mediated oxidative conditions. Key steps include carbocupration of alkenes and subsequent cyclization, which proceeds with high diastereoselectivity . Gold-catalyzed oxidative cyclopropanation of N-allylynamides with pyridine N-oxide as an oxidant also provides moderate-to-high yields of the bicyclic structure . For phosphonated derivatives, atom-transfer radical cyclization and lithium-halogen exchange are critical steps .
How is the inhibitory activity of this compound against aromatase assessed in vitro?
Basic
Aromatase inhibition is typically evaluated using human placental microsomes. The compound’s potency (K) is determined by measuring its ability to compete with the substrate androstenedione. Type II difference spectral analysis confirms binding to the enzyme’s heme center, indicating a mechanism similar to aminoglutethimide (AG). For example, substituted analogues like 1-(4-aminophenyl)-3-pentyl derivatives exhibit K values as low as 20 nM, significantly lower than AG (180 nM) .
How do structural modifications at the 3-position of the azabicyclo ring influence aromatase inhibition potency?
Advanced
Substituents at the 3-position critically enhance inhibitory activity. Alkyl chains (e.g., butyl or pentyl) increase lipophilicity and steric complementarity with the aromatase active site, reducing K by ~100-fold compared to unsubstituted analogues. For instance, 1-(4-aminophenyl)-3-butyl and 3-pentyl derivatives achieve K values of 15–20 nM, whereas the unsubstituted parent compound has a K of 1.2 µM . Hydrophobic substituents also improve selectivity over cholesterol side-chain cleavage (CSCC) enzymes, minimizing off-target effects .
What analytical techniques confirm the binding mode of this compound to aromatase?
Advanced
Type II difference spectroscopy is pivotal for characterizing binding. This technique detects spectral shifts when the compound interacts with the aromatase-cytochrome P450 complex, indicating coordination to the heme iron. For example, 1-(4-aminophenyl)-3-azabicyclo derivatives produce K values (binding constants) of 0.01–0.13 µM, correlating with their inhibitory potency . X-ray crystallography or molecular docking may further elucidate interactions, though structural data for this specific compound remains limited.
Why do enantiomers of structurally related compounds exhibit differing biological activity?
Advanced
Stereochemistry profoundly impacts activity. For example, the 1R,5S enantiomer of 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (Bicifadine) is the active form in analgesia, as confirmed by single-crystal X-ray analysis . Similarly, the 1R-(+)-enantiomer of 1-(4-aminophenyl)-3-cyclohexylmethyl derivatives shows ~140-fold greater aromatase inhibition than its counterpart, emphasizing the need for chiral resolution in preclinical studies .
How can researchers address discrepancies in reported Ki_ii values across studies?
Methodological
Variations in K values may arise from differences in enzyme sources (e.g., placental vs. recombinant aromatase) or assay conditions (e.g., substrate concentration, incubation time). Standardizing protocols using WHO-recommended microsomal preparations and validating results with orthogonal assays (e.g., LC-MS quantification of estradiol) can improve reproducibility .
What in vivo models are suitable for evaluating this compound’s efficacy in hormone-dependent cancers?
Advanced
Xenograft models of estrogen receptor-positive (ER+) breast cancer are commonly used. Tumor-bearing mice are treated with the compound, and efficacy is assessed via tumor volume reduction, serum estrogen levels, and immunohistochemical analysis of aromatase expression. Pharmacokinetic studies in rats can further optimize dosing regimens, ensuring adequate brain penetration if targeting central aromatase .
How does the 4-methoxyphenyl substituent influence pharmacological properties compared to other aryl groups?
Advanced
The 4-methoxyphenyl group enhances metabolic stability by reducing oxidative deamination compared to 4-aminophenyl analogues. Methoxy groups also modulate electronic effects, potentially improving binding affinity. Comparative studies with chlorophenyl or ethoxyphenyl derivatives (e.g., procymidone) reveal that electron-donating substituents optimize interactions with hydrophobic pockets in the aromatase active site .
What strategies mitigate toxicity during preclinical development?
Advanced
Metabolite profiling using liver microsomes identifies potential toxicophores (e.g., reactive intermediates). Structural modifications, such as replacing the 4-aminophenyl group with 4-methoxyphenyl, reduce hepatotoxicity risks observed in early AG derivatives. Additionally, in vitro cytotoxicity assays against human hepatocytes (e.g., HepG2 cells) guide lead optimization .
Can computational methods predict novel derivatives with improved selectivity?
Advanced
Molecular dynamics simulations and QSAR modeling can predict interactions with aromatase (PDB: 3EQM). Pharmacophore models emphasizing hydrophobic (3-alkyl) and hydrogen-bonding (2,4-dione) features have identified triple reuptake inhibitors with azabicyclo cores, demonstrating the scaffold’s versatility . Virtual screening of substituent libraries may further prioritize candidates for synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
